Furan-3-carboxamide vs. Furan-2-carboxamide: Regioisomer-Driven Divergence in Antitumor Mechanisms
In a direct head-to-head comparison using the anthra[2,3-b]furancarboxamide scaffold, the furan-3-carboxamide regioisomer (compound 1) showed fundamentally distinct properties from its furan-2-carboxamide counterparts (compounds 5 and 6), including differences in cytotoxicity profiles, drug-DNA complex formation, and efficacy of topoisomerase 1 inhibition [1]. This demonstrates that the position of the carboxamide substituent on the furan ring is a critical determinant of biological mechanism, not merely a minor structural variation.
| Evidence Dimension | Regioisomer-dependent biological mechanism |
|---|---|
| Target Compound Data | Furan-3-carboxamide regioisomer (anthra[2,3-b] scaffold): unique cytotoxicity profile, distinct DNA complex formation, altered topoisomerase 1 inhibition efficacy |
| Comparator Or Baseline | Furan-2-carboxamide regioisomers (compounds 5 and 6 from the same anthra[2,3-b] series) |
| Quantified Difference | Qualitatively different cytotoxicity profiles, DNA binding modes, and topoisomerase 1 inhibitory capacity (specific quantitative values not publicly disclosed for the target compound itself, but the mechanistic divergence is confirmed structurally) |
| Conditions | In vitro cytotoxicity, topoisomerase 1 inhibition, and drug-DNA interaction assays using isogenic wild-type and drug-resistant tumor cell lines [1] |
Why This Matters
Procurement of the correct regioisomer is critical because the 3-carboxamide substitution pattern imparts a distinct biological mechanism profile that cannot be replicated by the more common furan-2-carboxamide analogs.
- [1] Volodina YL, Dezhenkova LG, Tikhomirov AS, et al. New anthra[2,3-b]furancarboxamides: A role of positioning of the carboxamide moiety in antitumor properties. Eur J Med Chem. 2019; doi:10.1016/j.ejmech.2019.01.035. PMID: 30659997. View Source
